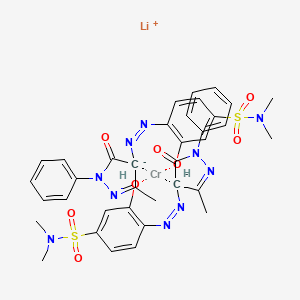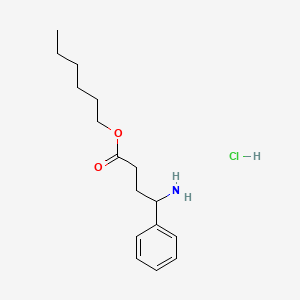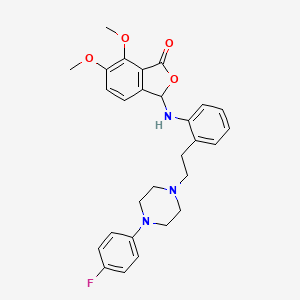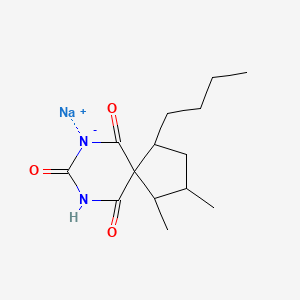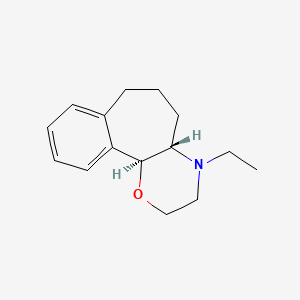
2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Ethanol Moiety: The ethanol group is introduced via a reduction reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the aromatic rings or the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group may enhance its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties. The diphenylmethyl group may contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Benzylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol
- 2-(4-Diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol
- 2-(4-Diphenylmethylpiperazinyl)-1-(2,3-dimethoxyphenyl)ethanol
Uniqueness
2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its biological activity compared to similar compounds.
Propiedades
Número CAS |
93035-28-0 |
|---|---|
Fórmula molecular |
C28H36Cl2N2O4 |
Peso molecular |
535.5 g/mol |
Nombre IUPAC |
2-(4-benzhydrylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)ethanol;dihydrochloride |
InChI |
InChI=1S/C28H34N2O4.2ClH/c1-32-25-15-14-23(27(33-2)28(25)34-3)24(31)20-29-16-18-30(19-17-29)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22;;/h4-15,24,26,31H,16-20H2,1-3H3;2*1H |
Clave InChI |
DKJZHHUIPZGAJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


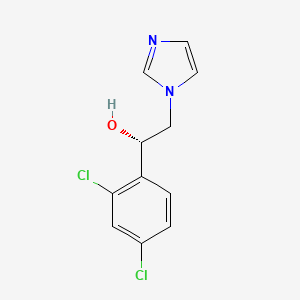
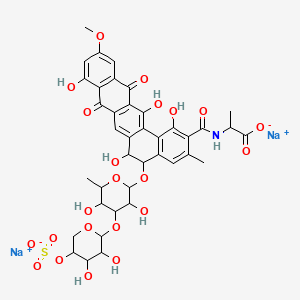




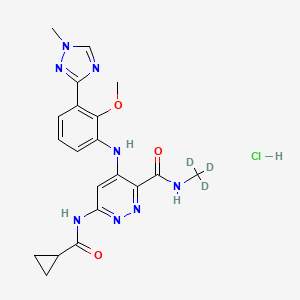
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
